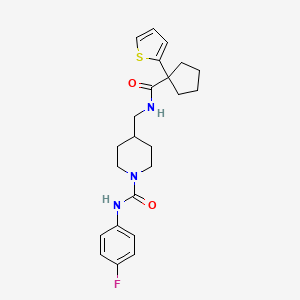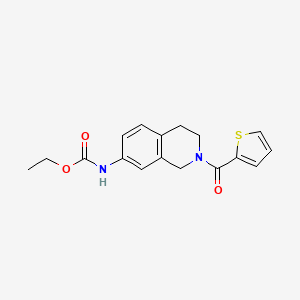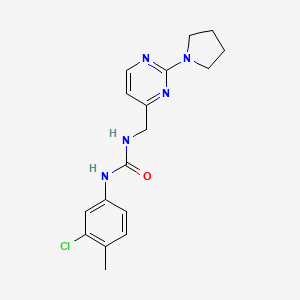![molecular formula C12H15N3O2 B2947454 ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate CAS No. 4216-52-8](/img/structure/B2947454.png)
ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is 1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate has a melting point of 158-161 degrees Celsius . It is a powder at room temperature .科学的研究の応用
Antineoplastic and Antifilarial Agents
The synthesis and biological activity of ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have been explored for their potential as antineoplastic and antifilarial agents. These compounds have demonstrated significant growth inhibition in L1210 cells and have shown to cause significant accumulation of these cells in mitosis due to their association with mitotic spindle poisoning. Some derivatives have also exhibited in vivo antifilarial activity against various adult worms, indicating their potential use in treating diseases caused by filarial infections (Ram et al., 1992).
Electrochemical and Electrochromic Properties
Research into the electrochemical and electrochromic properties of polymers derived from ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate and related compounds has revealed their potential for use in electroluminescent devices and displays. These materials exhibit good electrochemical activity, and their polymers can undergo color changes under different applied potentials, suggesting applications in smart windows, displays, and other electronic devices (Hu et al., 2013).
Photodegradation Studies
The study of photodegradation of ethyl N-phenyl-carbamate (EPC) has provided insights into the environmental stability and degradation pathways of carbamate pesticides. By understanding the photodegradation products and mechanisms, this research supports the development of more environmentally friendly pesticides and informs the environmental monitoring of these compounds (Beachell & Chang, 1972).
Anti-Helicobacter Pylori Agents
Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, including ethyl carbamate derivatives, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These findings are crucial for developing new treatments for infections caused by H. pylori, which is a significant factor in the development of gastric ulcers and cancer (Carcanague et al., 2002).
Multiresidue Analysis in Food
The development of analytical methods for detecting residues of pesticides, including carbamates, in fruits and vegetables, is vital for food safety and public health. The described multiresidue method enables the sensitive and selective determination of 74 pesticides, supporting regulatory compliance and monitoring programs for food safety (Ortelli et al., 2004).
Safety And Hazards
特性
IUPAC Name |
ethyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOVKDQYEYEALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)
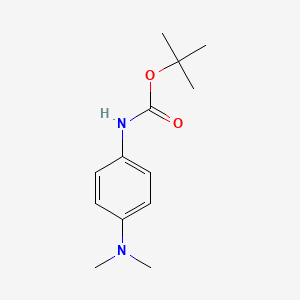
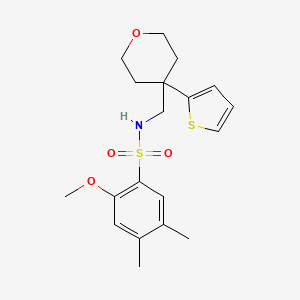
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
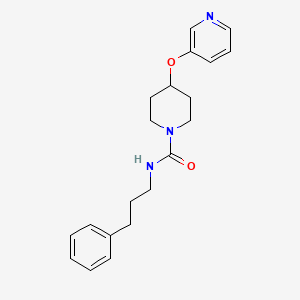
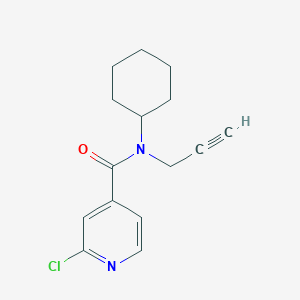
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)
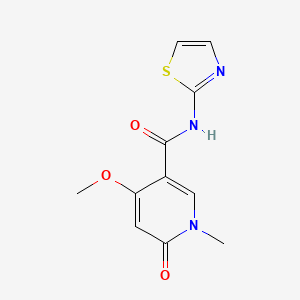
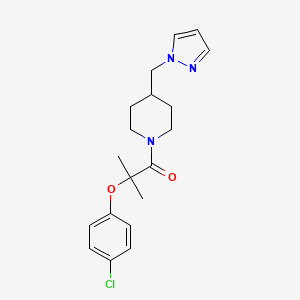
![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
